1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione 1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione
Brand Name: Vulcanchem
CAS No.: 306732-15-0
VCID: VC4326066
InChI: InChI=1S/C17H14INO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3
SMILES: CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)I
Molecular Formula: C17H14INO2S
Molecular Weight: 423.27

1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione

CAS No.: 306732-15-0

Cat. No.: VC4326066

Molecular Formula: C17H14INO2S

Molecular Weight: 423.27

* For research use only. Not for human or veterinary use.

1-(4-iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione - 306732-15-0

Specification

CAS No. 306732-15-0
Molecular Formula C17H14INO2S
Molecular Weight 423.27
IUPAC Name 1-(4-iodophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione
Standard InChI InChI=1S/C17H14INO2S/c1-11-2-8-14(9-3-11)22-15-10-16(20)19(17(15)21)13-6-4-12(18)5-7-13/h2-9,15H,10H2,1H3
Standard InChI Key HCOVPRPCGMVPKX-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)I

Introduction

1-(4-Iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound with potential applications in pharmaceutical and material sciences. The compound is characterized by its unique combination of an iodophenyl group and a sulfanyl-substituted pyrrole dione core, making it a candidate for various chemical and biological studies.

Synthesis and Preparation

The synthesis of this compound typically involves:

  • Starting Materials:

    • 4-Iodoaniline or related iodophenyl precursors.

    • Sulfanyl reagents such as thiophenols.

    • Pyrrole dione derivatives (e.g., maleimide).

  • Reaction Pathway:

    • The reaction proceeds through nucleophilic substitution, where the sulfanyl group is introduced into the pyrrole dione scaffold.

    • The iodophenyl group is introduced via electrophilic aromatic substitution or direct coupling reactions.

  • Conditions:

    • Solvents like dimethylformamide (DMF) or dichloromethane (DCM).

    • Catalysts such as palladium or base-mediated conditions.

  • Purification:

    • Recrystallization or chromatography techniques are used to isolate the pure compound.

Applications and Potential Uses

The compound's structure suggests potential utility in various fields:

  • Pharmaceutical Research:

    • The presence of iodine enhances electron density, which may improve binding affinity in drug-receptor interactions.

    • Sulfanyl groups are known for their role in modulating biological activity, making this compound a candidate for anti-cancer or antimicrobial studies.

  • Material Science:

    • The conjugated system and halogen substitution make it suitable for use in organic semiconductors or optoelectronic devices.

  • Chemical Probes:

    • The compound can serve as a precursor for radiolabeling due to its iodine content, useful in imaging studies.

Analytical Data

Analytical TechniqueObserved Data
NMR Spectroscopy (¹H)Peaks corresponding to aromatic and aliphatic protons.
Mass Spectrometry (MS)Molecular ion peak at m/z = 423 (consistent with MW).
IR SpectroscopyCharacteristic peaks for C=O (pyrrole dione) and C-S bonds.

These data confirm the structural integrity of the compound.

Safety and Handling

1-(4-Iodophenyl)-3-[(4-methylphenyl)sulfanyl]dihydro-1H-pyrrole-2,5-dione should be handled with care due to its iodine content, which can pose health risks upon prolonged exposure.

  • Storage Conditions: Store in a cool, dry place away from light.

  • Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats while handling.

  • Disposal: Follow standard chemical waste disposal protocols.

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